Cas no 14703-71-0 (Phenol,3-amino-2-nitro-)

Phenol,3-amino-2-nitro- is a nitro-substituted aromatic compound featuring an amino group at the meta position relative to the hydroxyl group. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemical intermediates. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups enhances its versatility in electrophilic and nucleophilic substitution reactions. Its well-defined chemical properties allow for precise functionalization, enabling tailored applications in fine chemical production. The compound is typically handled under controlled conditions due to its potential sensitivity to light and heat. High-purity grades are available to meet stringent industrial and research requirements.
Phenol,3-amino-2-nitro- structure
Phenol,3-amino-2-nitro- structure
Product Name:Phenol,3-amino-2-nitro-
CAS No:14703-71-0
MF:C6H6N2O3
MW:154.12344121933
CID:211967
PubChem ID:155424
Update Time:2025-11-02

Phenol,3-amino-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • Phenol,3-amino-2-nitro-
    • 3-Amino-2-nitrophenol
    • 3-amino-2-nitro-phenol
    • CCRIS 2543
    • AMINONITROPHENOL
    • 14703-71-0
    • DTXSID30163576
    • Phenol, 3-amino-2-nitro-
    • AKOS017514940
    • SB76695
    • Nitro-3-aminophenol, 2-
    • SY343486
    • 2-Nitro-3-aminophenol
    • SCHEMBL1897305
    • YSL38L5VAH
    • FT-0768082
    • MFCD02751768
    • Phenol, 3-amino-2-nitro-
    • Inchi: 1S/C6H6N2O3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H,7H2
    • InChI Key: BLCZXLGRKKRKJJ-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC(=C1[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 154.03788
  • Monoisotopic Mass: 154.03784206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 92.1Ų

Experimental Properties

  • PSA: 89.39

Phenol,3-amino-2-nitro- Pricemore >>

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Phenol,3-amino-2-nitro- Related Literature

Additional information on Phenol,3-amino-2-nitro-

Phenol,3-amino-2-nitro- (CAS No.14703-71-0): Properties, Applications, and Market Insights

Phenol,3-amino-2-nitro- (CAS 14703-71-0) is a specialized nitroaromatic compound with significant industrial relevance. This yellow to orange crystalline powder belongs to the amino nitro phenol derivatives family, exhibiting unique chemical properties that make it valuable across multiple sectors. With a molecular formula of C6H6N2O3 and molecular weight of 154.12 g/mol, this compound has become increasingly important in advanced material synthesis and specialty chemical applications.

The compound's structure features both amino (-NH2) and nitro (-NO2) functional groups attached to a phenol ring, creating interesting electronic properties. Recent studies highlight its potential in organic electronics and dye intermediates, aligning with current research trends in sustainable material development. The 3-amino-2-nitrophenol solubility characteristics (moderately soluble in polar organic solvents but poorly soluble in water) make it particularly useful for controlled reaction systems.

In industrial applications, Phenol,3-amino-2-nitro- serves as a key intermediate for synthesizing more complex azo dyes and photographic chemicals. Its electron-withdrawing nitro group and electron-donating amino group create a push-pull system that's valuable in designing optical materials with specific light absorption properties. Manufacturers are exploring its use in next-generation OLED materials, responding to the growing demand for energy-efficient display technologies.

The global market for amino nitro phenol derivatives is experiencing steady growth, driven by advancements in specialty chemicals and functional materials. According to recent market analyses, the compound 14703-71-0 finds increasing application in high-performance pigments and advanced coating formulations. The Asia-Pacific region currently leads in both production and consumption, particularly in the textile and electronics sectors.

From a technical perspective, 3-amino-2-nitrophenol synthesis typically involves the controlled nitration of 3-aminophenol, followed by purification processes. Modern production facilities emphasize green chemistry principles to minimize environmental impact, addressing current industry concerns about sustainable manufacturing. The compound's stability under normal conditions and well-characterized thermal properties (decomposition above 200°C) make it suitable for various industrial processes.

Researchers are particularly interested in the redox properties of 3-amino-2-nitrophenol, which show promise in electrochemical applications. Recent publications demonstrate its potential as a building block for molecular sensors and catalysts, especially in environmental monitoring systems. These developments align with current scientific focus areas like environmental remediation and clean energy technologies.

Quality specifications for Phenol,3-amino-2-nitro- typically require ≥98% purity, with strict control of residual solvents and by-products. Analytical methods like HPLC analysis of 14703-71-0 and spectroscopic characterization ensure product consistency. Storage recommendations include protection from light and moisture in well-sealed containers at ambient temperature, following standard chemical handling protocols.

Emerging applications in the pharmaceutical intermediates sector are generating new interest in this compound. While not directly bioactive, its molecular framework serves as a valuable scaffold for designing more complex structures. The compound's nitrophenol derivative properties are being explored in drug discovery programs, particularly for targeted therapies requiring specific electronic configurations.

From a regulatory standpoint, CAS 14703-71-0 is not currently classified under major international restrictions, though proper chemical safety assessment is always recommended before industrial use. Material Safety Data Sheets (MSDS) provide comprehensive handling guidelines, reflecting industry best practices for specialty chemical management.

The future outlook for 3-amino-2-nitrophenol applications appears promising, with research focusing on its potential in smart materials and nanotechnology. As industries continue to seek specialized chemical building blocks with tailored properties, compounds like Phenol,3-amino-2-nitro- will likely see expanded utilization in high-tech sectors, particularly in advanced material science and precision chemical synthesis.

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